N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide
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Overview
Description
N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of cyano, dichlorophenyl, and methylsulfamoyl groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanogen bromide or a similar reagent.
Introduction of the dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,3-dichlorobenzoyl chloride and an appropriate catalyst.
Attachment of the methylsulfamoyl group: This can be done through a nucleophilic substitution reaction using methylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the dichlorophenyl group to a less chlorinated derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the phenyl ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Reagents like sodium hydride or alkyl halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or dechlorinated derivatives.
Scientific Research Applications
N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for understanding biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The cyano and dichlorophenyl groups can enhance binding affinity to certain proteins, while the methylsulfamoyl group may influence the compound’s solubility and stability.
Comparison with Similar Compounds
N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide can be compared with other compounds having similar functional groups:
N-[cyano(2,4-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide: Similar structure but with a different position of chlorine atoms on the phenyl ring.
N-[cyano(2,3-dichlorophenyl)methyl]-2-(ethylsulfamoyl)acetamide: Similar structure but with an ethylsulfamoyl group instead of a methylsulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, binding affinity, and overall properties.
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O3S/c1-15-20(18,19)6-10(17)16-9(5-14)7-3-2-4-8(12)11(7)13/h2-4,9,15H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMILMKKSDCNOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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